molecular formula C13H17ClN4O B11437120 1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B11437120
M. Wt: 280.75 g/mol
InChI Key: IIGFUGUVVSZBLA-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and a piperidine ring substituted with a cyclopropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide typically involves the reaction of 6-chloropyridazine with N-cyclopropylpiperidine-4-carboxamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide or tetrahydrofuran to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position of the pyridazine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyridazines, N-oxides, and amines are some of the major products formed from these reactions.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.

    Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
  • 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone

Comparison: 1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide

InChI

InChI=1S/C13H17ClN4O/c14-11-3-4-12(17-16-11)18-7-5-9(6-8-18)13(19)15-10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,15,19)

InChI Key

IIGFUGUVVSZBLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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